molecular formula C14H19N3O3 B7592529 N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide

N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide

Cat. No. B7592529
M. Wt: 277.32 g/mol
InChI Key: VOTGFTXHHOEBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide, also known as EHP-101, is a novel compound that has shown potential in the treatment of various neurological disorders.

Mechanism of Action

N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide acts as a dual inhibitor of the enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). By inhibiting these enzymes, N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide increases the levels of endocannabinoids, which are known to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
In preclinical studies, N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide has been shown to reduce inflammation, promote remyelination, and improve cognitive function. N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide has also been shown to have a favorable safety profile in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide is its potential as a neuroprotective and anti-inflammatory agent for the treatment of various neurological disorders. However, one limitation is the need for further studies to determine its efficacy and safety in humans.

Future Directions

For N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide include clinical trials to determine its efficacy and safety in humans. Other potential future directions include studying its potential in the treatment of other neurological disorders and investigating its mechanism of action in more detail.
Conclusion:
N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide is a novel compound that has shown potential in the treatment of various neurological disorders. Its dual inhibition of FAAH and MAGL increases the levels of endocannabinoids, which have neuroprotective and anti-inflammatory effects. Further studies are needed to determine its efficacy and safety in humans, but N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide has the potential to be a promising therapeutic agent for neurological disorders.

Synthesis Methods

The synthesis of N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide involves the reaction of 3-ethoxyspiro[3.3]heptane-6-carboxylic acid with hydrazine hydrate and acetic anhydride to form 6-hydrazinyl-1H-pyridazine-3-carboxylic acid ethyl ester. The ester is then reacted with isobutyl chloroformate and triethylamine to form N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide.

Scientific Research Applications

N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide has been studied for its potential in the treatment of various neurological disorders, including multiple sclerosis, Alzheimer's disease, and neuropathic pain. In preclinical studies, N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide has shown neuroprotective and anti-inflammatory effects, as well as the ability to promote remyelination.

properties

IUPAC Name

N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-2-20-11-8-10(14(11)6-3-7-14)15-13(19)9-4-5-12(18)17-16-9/h4-5,10-11H,2-3,6-8H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTGFTXHHOEBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCC2)NC(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.